

Application Notes and Protocols for AR7 Compound in Cell Culture

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Compound of Interest

Compound Name: AR7

Cat. No.: B605561

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Introduction

AR7 is a potent and specific antagonist of the retinoic acid receptor alpha (RAR α).^{[1][2][3]} Its primary mechanism of action involves the activation of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins, without affecting macroautophagy.^[1] Signaling through RAR α typically inhibits CMA; therefore, by antagonizing this receptor, **AR7** effectively upregulates CMA activity.^{[1][3]} This activity is associated with an increase in the expression of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA machinery.^{[4][5]} These characteristics make **AR7** a valuable tool for studying cellular quality control, protein degradation, and the cellular stress response. It has shown potential in research related to age-related disorders and neurodegenerative diseases like Parkinson's disease.^{[1][5]}

Data Presentation

AR7 Compound Properties and Solubility

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ ClNO	[1][2]
Molecular Weight	257.71 g/mol	[1][2]
Appearance	White to off-white solid	[1]
CAS Number	80306-38-3	[1][2]
Purity	≥98%	[6]
Solubility in DMSO	4 mg/mL (15.52 mM) to 30 mg/mL (116.41 mM)	[2][7]
Solubility in Water	Insoluble	[2]
Solubility in Ethanol	Insoluble	[2]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (Stock Solution)	-80°C for up to 1 year; -20°C for up to 1 month	[2][7]

Note: The solubility of **AR7** in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2] Sonication and gentle warming (e.g., 37°C) may be required to fully dissolve the compound.[3][8]

Experimental Protocols

1. Preparation of **AR7** Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **AR7**, a common concentration for in vitro studies.

Materials:

- **AR7** compound (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber, or light-protecting microcentrifuge tubes

- Calibrated analytical balance
- Vortex mixer
- Sonicator water bath (optional)
- Sterile pipette tips

Procedure:

- Calculate the required mass of **AR7**: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **AR7** needed using its molecular weight (257.71 g/mol).
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 257.71 \text{ g/mol} \times 1000 \text{ mg/g} = 2.5771 \text{ mg}$
- Weigh the **AR7** compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out the calculated amount of **AR7** powder and transfer it to a sterile amber microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the **AR7** powder. For a 10 mM solution, if you weighed 2.5771 mg of **AR7**, you would add 1 mL of DMSO.
- Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C.^[8] Visually inspect the solution to ensure no particulates are present.
- Aliquot and store: Once the **AR7** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).^{[2][7]}

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM **AR7** stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v), and preferably at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[8][9]

Materials:

- 10 mM **AR7** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile conical tubes (15 mL or 50 mL)
- Sterile pipette tips

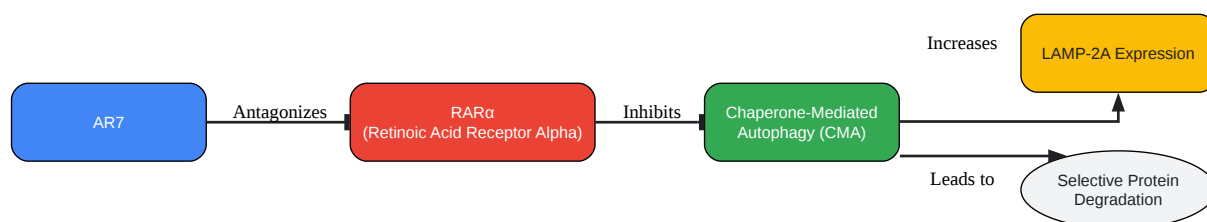
Procedure:

- Thaw the stock solution: Thaw a single aliquot of the 10 mM **AR7** stock solution at room temperature.
- Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final **AR7** concentration of 20 µM:
 - $V_1 = (C_2 \times V_2) / C_1$
 - $V_1 = (20 \mu\text{M} \times 10 \text{ mL}) / 10,000 \mu\text{M} = 0.02 \text{ mL} = 20 \mu\text{L}$
- Prepare the working solution: In a sterile conical tube, add the calculated volume of the 10 mM **AR7** stock solution to the desired volume of pre-warmed cell culture medium. In the example above, add 20 µL of the 10 mM stock to 10 mL of medium.
- Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. In the example, this would be 20 µL of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.2%.

- Treat cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared **AR7** working solution or the vehicle control medium.
- Incubation: Incubate the cells for the desired period. Typical incubation times for **AR7** range from 12 to 24 hours, with effective concentrations often between 10 μ M and 30 μ M, depending on the cell line and experimental goals.[1]

Mandatory Visualizations

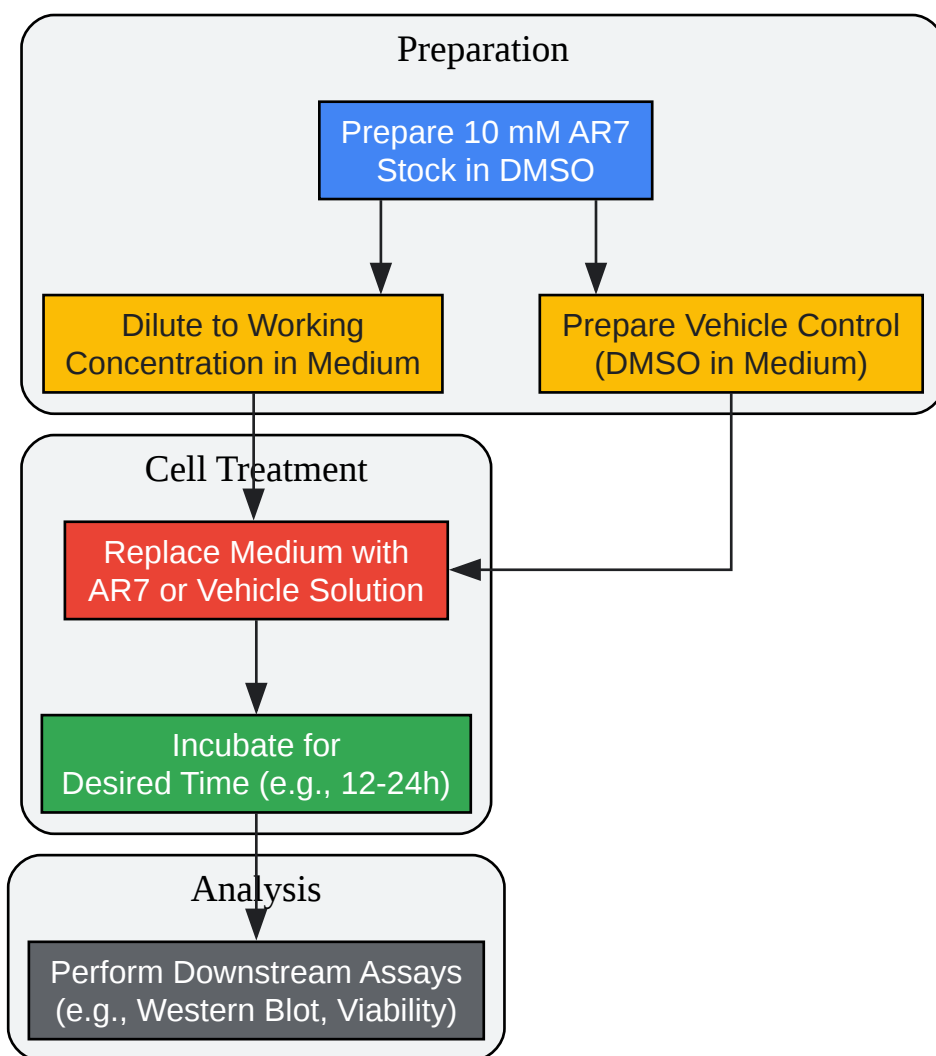
Signaling Pathway of **AR7** in Chaperone-Mediated Autophagy Activation



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Caption: **AR7** antagonizes **RARα**, relieving its inhibition of CMA and promoting selective protein degradation.

Experimental Workflow for **AR7** Cell Treatment



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Caption: Workflow for preparing **AR7** solutions and treating cells in culture for subsequent analysis.

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